![molecular formula C15H22N4O2 B256211 N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide](/img/structure/B256211.png)
N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells and other immune cells.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that is expressed in B cells and other immune cells. BTK plays a crucial role in the development and activation of B cells, including the signaling pathways that regulate B-cell receptor (BCR) signaling, cytokine production, and cell migration. N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways. This results in the inhibition of B-cell proliferation, survival, and migration, and the enhancement of apoptosis.
Biochemical and Physiological Effects
N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide has been shown to have potent anti-cancer and immunomodulatory effects in preclinical and clinical studies. In vitro studies have shown that N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide inhibits the proliferation and survival of B cells and other immune cells, and enhances the activity of other anti-cancer agents. In vivo studies have shown that N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide suppresses tumor growth and metastasis in various animal models of cancer. N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide has also been shown to modulate the immune response in autoimmune diseases, such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for BTK inhibition. N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide has some limitations for lab experiments, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research and development of N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide. First, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide in various types of cancers and autoimmune diseases. Second, the combination of N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide with other anti-cancer agents and immunomodulatory agents needs to be explored to enhance its therapeutic potential. Third, the development of more potent and selective BTK inhibitors based on the structure of N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide is a promising direction for the treatment of cancer and autoimmune diseases. Finally, the elucidation of the molecular mechanisms underlying the anti-cancer and immunomodulatory effects of N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide will provide insights into the pathogenesis of cancer and autoimmune diseases, and may lead to the development of new therapeutic targets.
Métodos De Síntesis
The synthesis of N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide involves several steps, including the preparation of the starting materials, the coupling of the pyridine and furan rings, and the introduction of the piperazine moiety. The final product is obtained by recrystallization from a suitable solvent. The synthesis of N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide has been described in detail in several research papers, and it is considered to be a reliable and reproducible method.
Aplicaciones Científicas De Investigación
N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancers and autoimmune diseases, including B-cell lymphomas, chronic lymphocytic leukemia, and rheumatoid arthritis. In vitro and in vivo studies have shown that N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide inhibits BTK activity and downstream signaling pathways, leading to the suppression of B-cell proliferation, survival, and migration. N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Propiedades
Nombre del producto |
N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide |
---|---|
Fórmula molecular |
C15H22N4O2 |
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C15H22N4O2/c1-18-6-8-19(9-7-18)14-5-4-12(11-16-14)17-15(20)13-3-2-10-21-13/h4-5,11,13H,2-3,6-10H2,1H3,(H,17,20) |
Clave InChI |
HLDLDZCCGIUGKK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3CCCO3 |
SMILES canónico |
CN1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.